![molecular formula C19H17NO B14629665 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 53853-17-1](/img/structure/B14629665.png)
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline is a heterocyclic compound that belongs to the class of benzoquinolines It is characterized by a phenoxy group attached to a tetrahydrobenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline with phenol derivatives under specific conditions. One common method involves the use of thionyl chloride to chlorinate the compound at room temperature, which can lead to partial chlorination and aromatization of the tetrahydropyridine ring at elevated temperatures (75–80°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydrobenzoquinoline core.
Substitution: Halogenation reactions, such as chlorination with thionyl chloride, are common.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions at room temperature and elevated temperatures.
Phenol Derivatives: Used in the synthesis of the compound.
Major Products Formed
4,6-Dichlorobenzo[h]quinoline: Formed during chlorination reactions involving this compound.
Scientific Research Applications
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as chlorination and aromatization, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline: A precursor in the synthesis of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline.
4,6-Dichlorobenzo[h]quinoline: A product formed during chlorination reactions.
Properties
CAS No. |
53853-17-1 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C19H17NO/c1-2-7-16(8-3-1)21-17-12-15-11-10-14-6-4-5-9-18(14)19(15)20-13-17/h1-11,17,20H,12-13H2 |
InChI Key |
OILFHVWGVBCSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC3=CC=CC=C32)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)



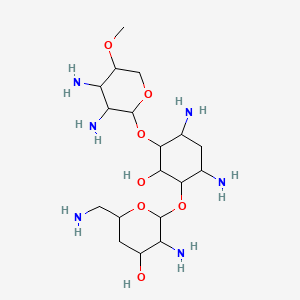
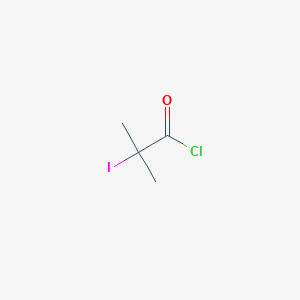
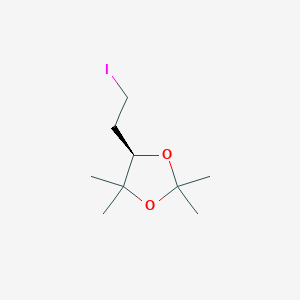
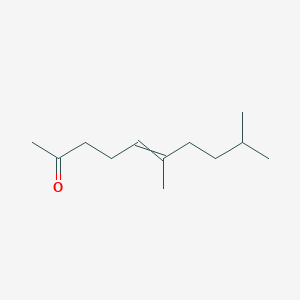
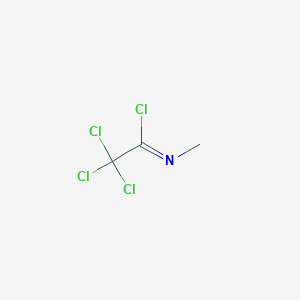
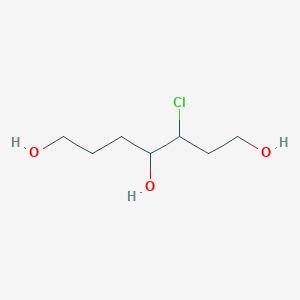
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)

![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
